molecular formula C12H17NO B13555127 3-(3,4-Dimethylbenzyl)azetidin-3-ol

3-(3,4-Dimethylbenzyl)azetidin-3-ol

Cat. No.: B13555127
M. Wt: 191.27 g/mol
InChI Key: FNTOYBATYFWXLS-UHFFFAOYSA-N
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Description

3-(3,4-Dimethylbenzyl)azetidin-3-ol is an organic compound that belongs to the class of azetidines.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethylbenzyl)azetidin-3-ol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

3-(3,4-Dimethylbenzyl)azetidin-3-ol has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethylbenzyl)azetidin-3-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its chemical structure and functional groups. Detailed studies on its mechanism of action are still ongoing, and more research is needed to fully understand its effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,4-Dimethylphenyl)azetidin-3-ol
  • 3-(3,4-Dimethylbenzyl)azetidin-2-one
  • 3-(3,4-Dimethylbenzyl)azetidin-3-one

Uniqueness

3-(3,4-Dimethylbenzyl)azetidin-3-ol is unique due to its specific substitution pattern on the azetidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

3-[(3,4-dimethylphenyl)methyl]azetidin-3-ol

InChI

InChI=1S/C12H17NO/c1-9-3-4-11(5-10(9)2)6-12(14)7-13-8-12/h3-5,13-14H,6-8H2,1-2H3

InChI Key

FNTOYBATYFWXLS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)CC2(CNC2)O)C

Origin of Product

United States

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